molecular formula C6H12Cl2N4 B6279801 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride CAS No. 165894-32-6

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride

Cat. No.: B6279801
CAS No.: 165894-32-6
M. Wt: 211.1
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Description

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[1,5-a]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one: Another imidazo[1,5-a]pyrazine derivative with different functional groups.

    Methyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoate dihydrochloride: A related compound with a propanoate group

Uniqueness

5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride is unique due to its specific amine group and dihydrochloride salt form, which confer distinct chemical and physical properties. These features make it particularly useful in certain research applications where other similar compounds may not be as effective .

Properties

CAS No.

165894-32-6

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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